4,5-Dimethoxycanthin-6-One

Drug Metabolism CYP450 Inhibitor

Choose 4,5-Dimethoxycanthin-6-one (Methylnigakinone) for its unique 4,5-dimethoxy substitution pattern that imparts distinct pharmacological selectivity unavailable in other canthin-6-ones. This compound is a novel LSD1 inhibitor that suppresses proliferation and induces apoptosis/pyroptosis in glioblastoma (U251, T98G), disrupts TSPAN1/TM4SF1 interaction in glioma stem cells, and serves as a potent, non-competitive CYP1A2 probe (IC50=1.7 μM, Ki=2.6 μM) for drug metabolism studies. Also active against drug-resistant S. aureus. Assay-ready DMSO solubility (~10 mg/mL).

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 18110-87-7
Cat. No. B169079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxycanthin-6-One
CAS18110-87-7
Synonyms4,5-Dimethoxycanthin-6-one
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC
InChIInChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3
InChIKeyATONBUGCNDSBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4,5-Dimethoxycanthin-6-one (CAS 18110-87-7): A Differentiated Canthin-6-One Alkaloid


4,5-Dimethoxycanthin-6-one (CAS 18110-87-7), also known as Methylnigakinone, is a naturally occurring alkaloid from the canthin-6-one class, a subset of β-carboline alkaloids characterized by an additional D-ring [1]. It is primarily isolated from the wood of Picrasma quassioides BENNET (Simaroubaceae) [2]. This compound is recognized for its multi-target biological profile, which includes potent inhibition of cytochrome P450 enzyme CYP1A2, cytotoxic activity against various cancer cell lines, and antibacterial properties. Its unique substitution pattern at the 4 and 5 positions on the canthin-6-one scaffold distinguishes it from other naturally occurring analogs and synthetic derivatives.

Why a Generic Canthin-6-One or β-Carboline Alkaloid Cannot Substitute for 4,5-Dimethoxycanthin-6-one


Generic substitution within the canthin-6-one class is not scientifically justifiable due to profound activity differences driven by specific methoxylation patterns. The presence of methoxy groups at the C-4 and C-5 positions is a critical structural feature that dictates a unique pharmacological fingerprint. For instance, while the parent compound canthin-6-one and its various mono-methoxy derivatives exhibit cytotoxicity, their potency and selectivity profiles differ significantly [1]. Studies have shown that the structural requirements for potent activity vary by target; hydroxylation or methoxylation at C-10 or C-11 is crucial for cytotoxicity in KB cells, whereas the 4,5-dimethoxy pattern is associated with distinct mechanisms like LSD1 and TSPAN1/TM4SF1 inhibition in glioblastoma, which are not shared by all canthin-6-ones . Furthermore, differences in solubility, as seen between 4,5-dimethoxycanthin-6-one (DMSO solubility ~10 mg/mL) and unsubstituted canthin-6-one (DMSO solubility >14-25 mg/mL), directly impact assay reproducibility and formulation development . Therefore, selecting a specific analog based on its unique quantitative and mechanistic profile is essential for reliable research outcomes.

Quantitative Evidence for Differentiated Selection of 4,5-Dimethoxycanthin-6-one


CYP1A2 Inhibition: A Potent but Non-Selective Target Engagement

4,5-Dimethoxycanthin-6-one acts as a potent, uncompetitive inhibitor of CYP1A2-mediated phenacetin O-deethylation with an IC50 of 1.7 μM and a Ki of 2.6 μM [1]. Importantly, this inhibitory potency is virtually identical to that of the unsubstituted parent alkaloid, canthin-6-one, which also demonstrates an IC50 of 1.7 μM for CYP1A2 . This cross-study comparability indicates that methoxylation at the 4 and 5 positions does not enhance CYP1A2 inhibitory activity. Therefore, for researchers seeking a selective CYP1A2 inhibitor, this compound may not offer a differentiated advantage over the more basic and potentially less expensive parent scaffold.

Drug Metabolism CYP450 Inhibitor

Cytotoxicity Profile: Differential Activity Against Leukemia vs. Solid Tumor Lines

In a direct comparative study isolating six alkaloids from Picrasma quassioides, 4,5-dimethoxycanthin-6-one (Compound 3) exhibited cytotoxic activity against the leukemia cell line U937 and the liver cancer cell line HepG2 [1]. However, it was not the most potent compound in the panel; 3-methoxycanthin-5,6-dione (Compound 5) demonstrated the most potent, dose-dependent cytotoxicity against both cell lines. This direct head-to-head comparison within the same experimental system provides clear evidence of differential activity among structurally related canthin-6-one alkaloids.

Cancer Research Cytotoxicity Leukemia

A Unique Anticancer Mechanism: LSD1 Inhibition in Glioblastoma

4,5-Dimethoxycanthin-6-one has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator [1]. This mechanism is not a general feature of all canthin-6-one alkaloids. The compound's action on LSD1 leads to the inhibition of proliferation in glioblastoma cell lines (U251 and T98G) and the induction of both apoptosis and pyroptosis. While direct comparative potency data against other LSD1 inhibitors is not available from this source, the identification of this specific target engagement represents a qualitative differentiation from other canthin-6-ones whose primary mechanisms may involve cell cycle arrest, angiogenesis inhibition, or general cytotoxicity.

Epigenetics Glioblastoma LSD1

Advanced Glioblastoma Targeting: Disruption of the TSPAN1/TM4SF1 Axis

A more recent study has elucidated a further differentiated mechanism for 4,5-dimethoxycanthin-6-one in glioblastoma. It was found to inhibit glioblastoma stem cell (GSC) formation and promote differentiation by disrupting the interaction between TSPAN1 and TM4SF1 [1]. This study, which included in vivo validation using subcutaneous xenograft tumor models in nude mice, demonstrates a unique mode of action that targets the self-renewal and treatment resistance capabilities of GBM. This mechanism is highly specific and provides a strong, evidence-based rationale for selecting this compound for GBM stem cell research.

Cancer Stem Cells Glioblastoma Protein Interaction

Validated Application Scenarios for Procuring 4,5-Dimethoxycanthin-6-one


Investigating Novel Epigenetic Regulation in Glioblastoma

This compound is optimally deployed in studies focused on glioblastoma epigenetics. As a novel LSD1 inhibitor, 4,5-dimethoxycanthin-6-one is a tool for probing LSD1-dependent pathways in GBM cell lines like U251 and T98G. Its use is supported by evidence showing it inhibits proliferation and induces apoptosis and pyroptosis via this mechanism [1].

Targeting Glioblastoma Stem Cell (GSC) Self-Renewal and Tumorigenicity

For research aimed at eradicating the root of glioblastoma recurrence, this compound offers a specific advantage by disrupting the TSPAN1/TM4SF1 interaction in GSCs. Its validated activity in inhibiting GSC formation and promoting differentiation in both in vitro and in vivo models makes it a critical reagent for studies on cancer stem cell biology and the development of anti-GSC therapeutics [1].

Studying CYP1A2-Mediated Drug Metabolism and Potential Drug-Drug Interactions

As a potent CYP1A2 inhibitor (IC50 = 1.7 μM), 4,5-dimethoxycanthin-6-one serves as a valuable tool compound in in vitro drug metabolism studies using human liver microsomes (HLM). It can be used to assess the contribution of CYP1A2 to the metabolism of co-administered compounds and to predict potential metabolic interactions, especially when investigating substances derived from Picrasma quassioides [1].

Antibacterial Research Against Drug-Resistant Staphylococcus aureus

The compound's demonstrated in vitro inhibition of Staphylococcus aureus and its drug-resistant strains provides a basis for its use in antibacterial research programs. It can be employed as a lead compound or a positive control when screening for agents effective against resistant bacterial infections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethoxycanthin-6-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.